1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one
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Overview
Description
1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one is a complex organic compound that features a phenyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with phenylacetic acid under basic conditions to form the desired product . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(thiophen-2-yl)ethan-1-one: Lacks the oxazole ring, making it less complex.
2-(Thiophen-2-yl)ethanol: Contains a hydroxyl group instead of the oxazole ring.
1-Phenyl-2-(piperidin-1-yl)ethanone: Features a piperidine ring instead of the thiophene and oxazole rings.
Uniqueness
1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one is unique due to its combination of a phenyl group, a thiophene ring, and an oxazole ring. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
919778-75-9 |
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Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-phenyl-2-(2-thiophen-2-yl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C15H11NO2S/c17-13(11-5-2-1-3-6-11)9-12-10-16-15(18-12)14-7-4-8-19-14/h1-8,10H,9H2 |
InChI Key |
TZBCUDDZMAADIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
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